Cavity Volume and Guest Size Selectivity: CB[5] vs. CB[6], CB[7], and CB[8]
Cucurbit[5]uril possesses the smallest inner cavity volume among its unsubstituted homologs, directly constraining the size of guest molecules it can encapsulate. According to structural and physical parameter tables, CB[5] has a cavity volume of 0.082 nm³ (≈82 ų), which is significantly smaller than CB[6] (0.164 nm³), CB[7] (0.279 nm³), and CB[8] (0.479 nm³) [1]. This size differentiation underpins distinct guest selectivity: CB[5] is uniquely suited to bind very small guests such as gases (N₂, O₂, CO₂) and small ions, whereas CB[6] binds aliphatic chains, CB[7] accommodates aromatic and polycyclic guests, and CB[8] can host two complementary guests simultaneously [2].
| Evidence Dimension | Inner Cavity Volume |
|---|---|
| Target Compound Data | 0.082 nm³ (≈82 ų) |
| Comparator Or Baseline | CB[6]: 0.164 nm³; CB[7]: 0.279 nm³; CB[8]: 0.479 nm³ |
| Quantified Difference | CB[5] cavity is 50% smaller than CB[6], 70% smaller than CB[7], and 83% smaller than CB[8] |
| Conditions | Calculated from crystal structures and molecular modeling; data compiled in Table 1 of reference [1] |
Why This Matters
For procurement decisions, this quantifies that CB[5] is the only homolog capable of size-selective binding of very small guests, making it irreplaceable for applications requiring gas sensing, small-ion recognition, or molecular sieving.
- [1] Zhu, X.; et al. Table 1: Structural and physical parameters of cucurbiturils. Biosensors 2023, 13(11), 953. View Source
- [2] Li, S.; Macartney, D. H.; Wang, R. Host–Guest Chemistry of the Cucurbituril Family. In Cucurbiturils and Related Macrocycles; Kim, K., Ed.; The Royal Society of Chemistry, 2019; Chapter 3, pp 31-53. View Source
